molecular formula C10H14N2O4 B8362800 methyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate

methyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate

Cat. No. B8362800
M. Wt: 226.23 g/mol
InChI Key: JNNNLQCWEUODHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674801B2

Procedure details

NaH (7.84 g, 196 mmol of a 60% dispersion in oil) was added portionwise to a solution of 6.18 g (Intermediate 57, 34.5 mmol) of 1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]ethanone in 100 ml dimethylcarbonate. The mixture was heated to 90° C. for 2 hour forming a thick slurry. After cooling to room temperature, the mixture was slowly transferred to 1N HCl over ice. The mixture was brought to about pH 7 with NaHCO3, then saturated with NaCl and extracted 4 times with EtOAc. The EtOAc was dried over MgSO4, then concentrated to give an oil that was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM) to yield the title compound. MS (ES) (M+H)+: 227 for C10H14N2O4; NMR: 3.18 (s, 3H), 3.61 (m, 5H), 4.07 (s, 2H), 4.52 (m, 2H), 7.24 (s, 1H), 7.61 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12](=[O:14])[CH3:13].Cl.C([O-])(O)=O.[Na+].[CH3:21][O:22][C:23](=O)[O:24]C>>[CH3:3][O:4][CH2:5][CH2:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:12](=[O:14])[CH2:13][C:23]([O:22][CH3:21])=[O:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.18 g
Type
reactant
Smiles
COCCN1C(=NC=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1C(=NC=C1)C(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
COC(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a thick slurry
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted 4 times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (100% DCM followed by gradient elution to 50% EtOAc in DCM)

Outcomes

Product
Name
Type
product
Smiles
COCCN1C(=NC=C1)C(CC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.